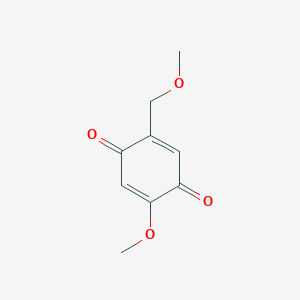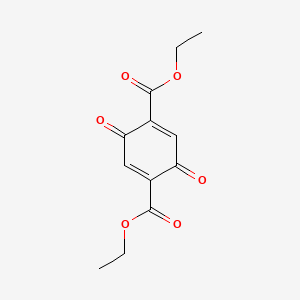![molecular formula C14H17N B14291605 8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene CAS No. 113340-17-3](/img/structure/B14291605.png)
8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene is a bicyclic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .
Scientific Research Applications
8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene involves its interaction with specific molecular targets. For example, it can inhibit the Janus kinase 2 (JAK2) pathway, leading to reduced phosphorylation of STAT3 and subsequent inhibition of cancer cell proliferation . This compound can also induce apoptosis in cancer cells by decreasing levels of STAT3-dependent proteins .
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid (SD-1008): This compound is a known JAK2 inhibitor and has been studied for its potential to increase chemotherapy sensitivity in cancer cells.
Tropane Alkaloids: These include compounds like cocaine and atropine, which have similar bicyclic structures and biological activities.
Uniqueness
8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene is unique due to its specific structural features and its ability to interact with the JAK2-STAT3 pathway, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
113340-17-3 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C14H17N/c1-2-5-12(6-3-1)11-15-13-7-4-8-14(15)10-9-13/h1-3,5-6,9-10,13-14H,4,7-8,11H2 |
InChI Key |
HFONADLMOZRUER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC(C1)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


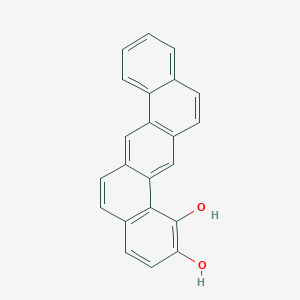
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
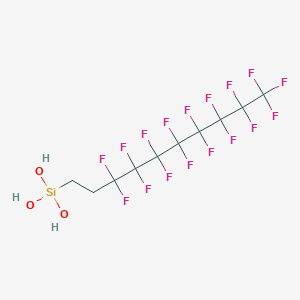
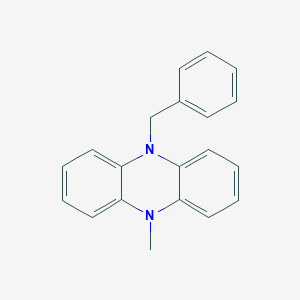
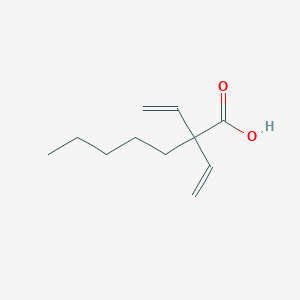
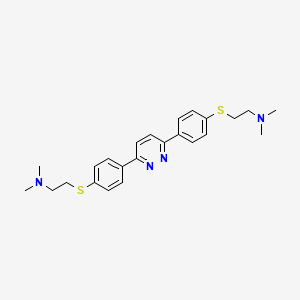
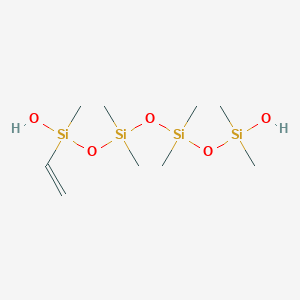
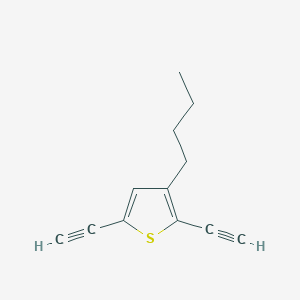

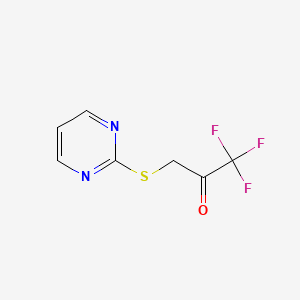
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
